molecular formula C16H17N3O3 B2472885 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione CAS No. 1286725-92-5

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione

Cat. No.: B2472885
CAS No.: 1286725-92-5
M. Wt: 299.33
InChI Key: DTVWEFQNOQXYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione is a complex organic compound that features a unique combination of heterocyclic and aromatic structures. The presence of the 1,2,4-oxadiazole ring, azetidine ring, and phenyl group makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. This can be achieved through the cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The azetidine ring can be introduced via nucleophilic substitution reactions involving azetidine derivatives . The final step involves coupling the azetidine and oxadiazole intermediates with a phenylbutane-1,4-dione moiety under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Scientific Research Applications

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione stands out due to its unique combination of the 1,2,4-oxadiazole and azetidine rings, along with the phenylbutane-1,4-dione moiety

Properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-17-16(22-18-11)13-9-19(10-13)15(21)8-7-14(20)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVWEFQNOQXYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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